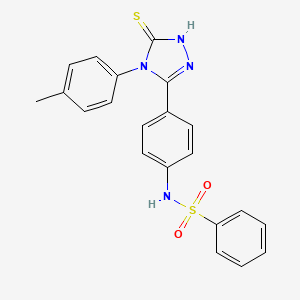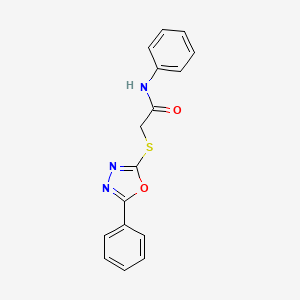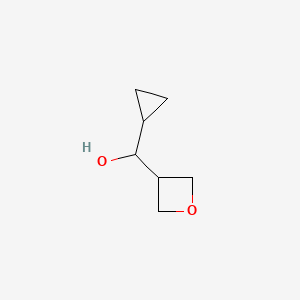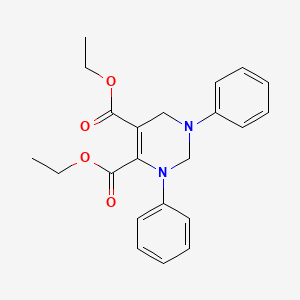
N-(4-(5-Mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(5-Mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the mercapto group and the triazole ring in its structure makes it a valuable compound for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base. This step results in the formation of 3-mercapto-1,2,4-triazole derivatives.
Substitution Reaction: The 3-mercapto-1,2,4-triazole derivative is then subjected to a substitution reaction with p-tolyl halides to introduce the p-tolyl group at the 4-position of the triazole ring.
Coupling Reaction: The final step involves the coupling of the substituted triazole derivative with benzenesulfonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
N-(4-(5-Mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4-(5-Mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-Mercapto-1,2,4-triazole derivatives: These compounds share the triazole ring and mercapto group but differ in their substituents.
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide moiety but differ in their other functional groups.
Uniqueness
N-(4-(5-Mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is unique due to the combination of the triazole ring, mercapto group, and benzenesulfonamide moiety in its structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C21H18N4O2S2 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
N-[4-[4-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H18N4O2S2/c1-15-7-13-18(14-8-15)25-20(22-23-21(25)28)16-9-11-17(12-10-16)24-29(26,27)19-5-3-2-4-6-19/h2-14,24H,1H3,(H,23,28) |
InChIキー |
LQYKDPPBNNVIQY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone](/img/structure/B11765095.png)
![ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B11765102.png)

![ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11765118.png)
![4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B11765125.png)

![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11765138.png)
![3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)



![2H-Pyrrolo[3,4-D]thiazole](/img/structure/B11765156.png)
